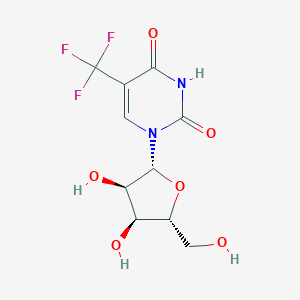

5-(三氟甲基)尿苷

描述

Synthesis Analysis

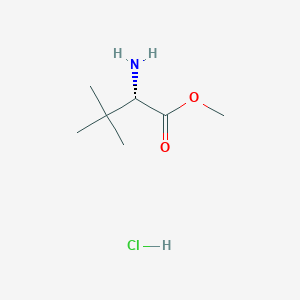

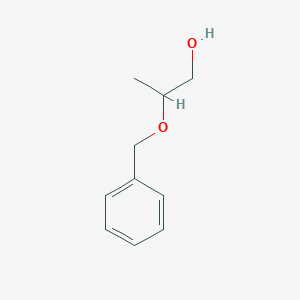

The synthesis of 5-(Trifluoromethyl)uridine and its derivatives involves various chemical strategies aimed at introducing the trifluoromethyl group into the uridine molecule. A notable method involves the reaction of 2'-deoxyuridine with appropriate fluoroalkylating agents under specific conditions to yield derivatives such as 5-(2,2-dichloro-1-fluorovinyl)uridine and 5-(perfluoropropen-1-yl)uridine, showcasing the versatility in synthesizing fluorinated uridine derivatives (Coe et al., 1982).

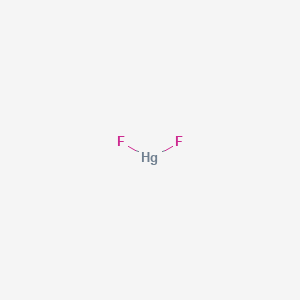

Molecular Structure Analysis

The molecular structure of fluorinated uridine derivatives, such as 5-fluoro-2′-deoxy-β-uridine, has been elucidated using X-ray crystallography, revealing insights into bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. These structural analyses help understand the molecular basis for the biological activity and stability of these compounds (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

5-(Trifluoromethyl)uridine and its analogs undergo various chemical reactions, highlighting their reactivity and potential for further modification. For example, the trifluoromethyl group in uridine derivatives can be transformed into other functional groups, such as a cyano group, under specific conditions, expanding the chemical diversity and utility of these molecules (Markley et al., 2001).

科学研究应用

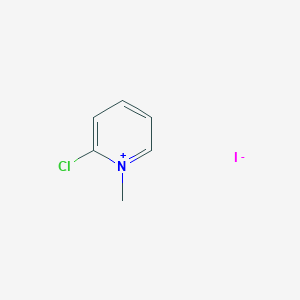

Agrochemical Industry

- Application : TFMP derivatives are primarily used for crop protection from pests .

- Results : Since the introduction of Fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

- Application : Several TFMP derivatives are used in the pharmaceutical industry .

- Results : Many candidates containing the TFMP moiety are currently undergoing clinical trials .

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Antitumor Activity

- Field : Oncology

- Application : 5-(Trifluoromethyl)uridine is a purine nucleoside analogue that has broad antitumor activity targeting indolent lymphoid malignancies .

- Method : The anticancer mechanisms rely on the inhibition of DNA synthesis and induction of apoptosis .

- Results : While specific results were not detailed in the sources, the broad antitumor activity of purine nucleoside analogs like 5-(Trifluoromethyl)uridine is well-documented .

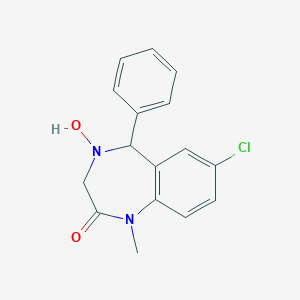

Fluorinated Pyrimidines in Cancer Treatment

- Field : Personalized Medicine

- Application : Fluorinated pyrimidines, including 5-(trifluoromethyl)-2′-deoxyridine 5′-monophosphate, a metabolite of trifluorothymine, are used in the treatment of cancer .

- Method : These compounds inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis .

- Results : While not as potent a TS inhibitor as the 5-FU metabolite FdUMP, 5-(trifluoromethyl)-2′-deoxyridine 5′-monophosphate forms a moderately stable covalent complex with TS .

RNA Labeling

- Field : Biochemistry

- Application : Fluorine-labeled RNA, potentially including 5-(Trifluoromethyl)uridine, is used in conjunction with 19F NMR spectroscopy to gain insights into RNA structural dynamics and RNA interactions .

- Method : The specific methods of application or experimental procedures were not detailed in the sources .

- Results : The use of fluorine-labeled RNA has attracted significant interest in recent years due to the exceptional properties of fluorine .

Therapeutic Oligonucleotides

- Field : Biomedical Research

- Application : The 2’-OCF3 modification, which can be applied to 5-(Trifluoromethyl)uridine, has potential for applications in therapeutic oligonucleotides .

- Method : The specific methods of application or experimental procedures were not detailed in the sources .

- Results : Three 2’-OCF3 modified siRNAs were tested in silencing of the BASP1 gene which indicated enhanced performance for one of them .

安全和危害

Trifluridine, a related compound, is classified as a germ cell mutagenicity (Category 2), carcinogenicity (Category 2), and reproductive toxicity (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child .

未来方向

The combination product of trifluridine with tipiracil has been approved in Japan, the United States, and the European Union for the treatment of adult patients with metastatic colorectal cancer . This indicates potential future directions for the use of 5-(Trifluoromethyl)uridine in cancer treatment .

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJHQHNFRZXWRD-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944217 | |

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)uridine | |

CAS RN |

21618-67-7 | |

| Record name | 5-(Trifluoromethyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

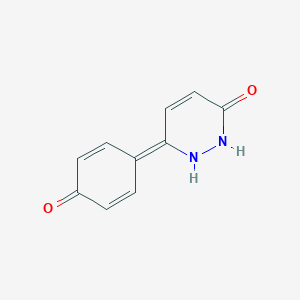

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)